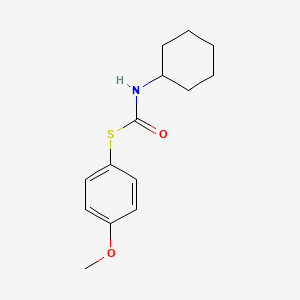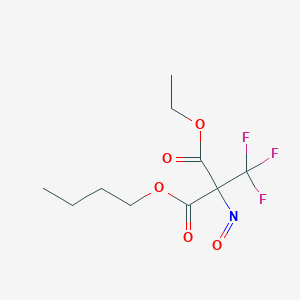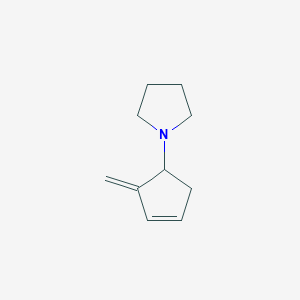
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a cyclopentene ring with a methylene group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with cyclopentadiene in the presence of a base, followed by the addition of a methylene group through a Wittig reaction .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or the cyclization of amino alcohols. The process is optimized for high yield and purity, utilizing catalysts such as cobalt and nickel oxides supported on alumina .
化学反応の分析
Types of Reactions: 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Functionalized pyrrolidine derivatives.
科学的研究の応用
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Pyrrolidine: A simpler analog with a saturated ring structure.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolidinone: A lactam derivative with distinct biological activities
Uniqueness: 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine stands out due to its combination of a pyrrolidine ring with a methylene-substituted cyclopentene ring, providing unique steric and electronic properties that enhance its reactivity and biological activity .
特性
CAS番号 |
64170-49-6 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
1-(2-methylidenecyclopent-3-en-1-yl)pyrrolidine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h4-5,10H,1-3,6-8H2 |
InChIキー |
UZIKKABRCOVGPM-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CCC1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



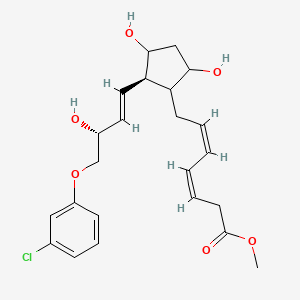
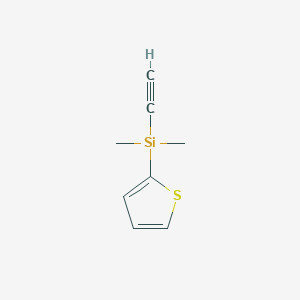
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)

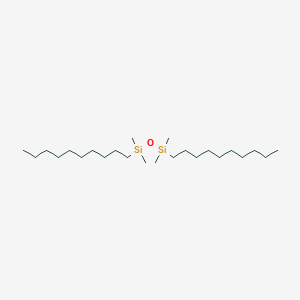

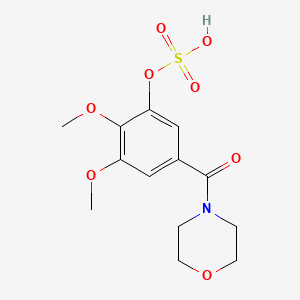

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
